molecular formula C16H13Cl2IN2O4 B11551261 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11551261
M. Wt: 495.1 g/mol
InChI Key: BHVOBTYWKUVOHH-IFRROFPPSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and hydroxy-iodo-methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of 2-(2,4-dichlorophenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The intermediate 2-(2,4-dichlorophenoxy)acetohydrazide is then reacted with 4-hydroxy-3-iodo-5-methoxybenzaldehyde in the presence of an acid catalyst to form the final product. The reaction is typically carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the hydroxy and methoxy groups may facilitate hydrogen bonding with active site residues, while the dichlorophenoxy group may enhance hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the hydroxy-iodo-methoxyphenyl group, resulting in different chemical properties and biological activities.

    N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide: Lacks the dichlorophenoxy group, leading to variations in its reactivity and applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both dichlorophenoxy and hydroxy-iodo-methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Cl2IN2O4

Molecular Weight

495.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Cl2IN2O4/c1-24-14-5-9(4-12(19)16(14)23)7-20-21-15(22)8-25-13-3-2-10(17)6-11(13)18/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

BHVOBTYWKUVOHH-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)I)O

Origin of Product

United States

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